Evaluating Tetrahydro-2H-pyran-4-ol's Polarity and Lipophilicity for Reaction Solvent Selection
The compound's unique balance of polarity and lipophilicity is a key differentiator. Its calculated partition coefficient (XLogP3) is -0.1, which places it in a distinct physicochemical space compared to common, fully aprotic ether solvents like tetrahydrofuran (THF; XLogP3 ~0.46) or 1,4-dioxane (XLogP3 ~ -0.27) [1]. This specific value results from the combination of a hydrogen-bond-donating hydroxyl group and a lipophilic tetrahydropyran ring, a balance not found in simpler analogs.
| Evidence Dimension | Calculated Partition Coefficient (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = -0.1 |
| Comparator Or Baseline | Tetrahydrofuran (THF): XLogP3 ≈ 0.46; 1,4-Dioxane: XLogP3 ≈ -0.27 |
| Quantified Difference | THP-4-ol is more hydrophilic than THF and more lipophilic than 1,4-dioxane. |
| Conditions | Computational prediction based on molecular structure. |
Why This Matters
This specific lipophilicity profile directly influences the compound's performance as a solvent or reactant, affecting solubility of reagents and products in ways that common ethers like THF or dioxane cannot replicate, which is critical for optimizing reaction yields and simplifying workup procedures.
- [1] PubChem. Tetrahydro-4H-pyran-4-ol; Tetrahydrofuran; 1,4-Dioxane (Compound Summaries). View Source
